Methyl 2-(cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate
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Overview
Description
Methyl 2-(cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate is a synthetic organic compound that features a cyclopropylamino group and a 1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate typically involves multiple steps:
Formation of the Cyclopropylamino Group: This can be achieved by reacting cyclopropylamine with an appropriate precursor.
Introduction of the 1,2,4-Triazole Ring: This step involves the formation of the triazole ring through cyclization reactions.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could introduce various functional groups.
Scientific Research Applications
Methyl 2-(cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.
Biological Research: The compound’s effects on biological systems are of interest, particularly in cancer research.
Industrial Chemistry: It can be used as a building block for more complex molecules in industrial applications.
Mechanism of Action
The mechanism of action of Methyl 2-(cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate involves its interaction with specific molecular targets. The cyclopropylamino group and the triazole ring can interact with enzymes or receptors, leading to various biological effects. These interactions can modulate pathways involved in cell proliferation, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)benzoate
- Methyl 2-(cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)pentanoate
Uniqueness
Methyl 2-(cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions that are not possible with other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C10H16N4O2 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
methyl 2-(cyclopropylamino)-4-(1,2,4-triazol-1-yl)butanoate |
InChI |
InChI=1S/C10H16N4O2/c1-16-10(15)9(13-8-2-3-8)4-5-14-7-11-6-12-14/h6-9,13H,2-5H2,1H3 |
InChI Key |
DGELTMUIRRVUJO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCN1C=NC=N1)NC2CC2 |
Origin of Product |
United States |
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